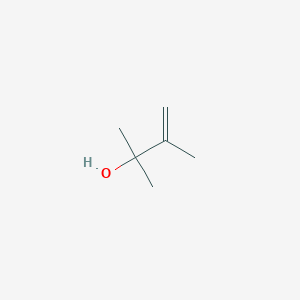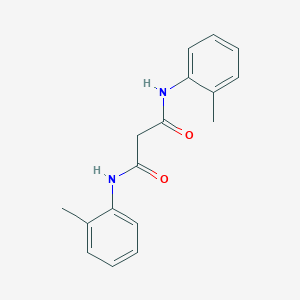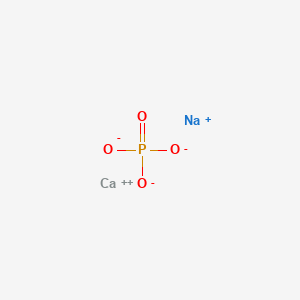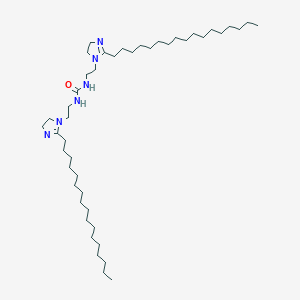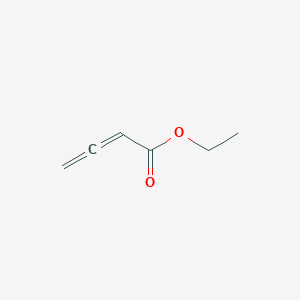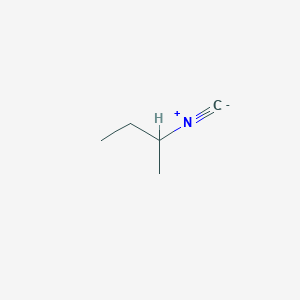![molecular formula C15H24O2 B078966 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane CAS No. 14398-32-4](/img/structure/B78966.png)
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane, also known as Carophyllene oxide, is a natural bicyclic sesquiterpene oxide that is found in various plant species. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of pharmacology and medicine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various scientific research applications, particularly in the fields of pharmacology and medicine. It has been found to have anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide is not fully understood. However, it is believed that it exerts its pharmacological effects by interacting with various cellular targets such as ion channels, receptors, and enzymes. It has been shown to activate the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. It also inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of various transcription factors such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of immune function and inflammation. 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has also been shown to have antioxidant effects and can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has low toxicity and can be used in various in vitro and in vivo assays. However, there are also some limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, more research is needed to fully understand its mechanism of action and to identify its cellular targets. Finally, more studies are needed to investigate the safety and efficacy of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide in humans.
Synthesemethoden
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide can be synthesized from β-carophyllene, which is a natural sesquiterpene found in many plant species. The synthesis process involves the oxidation of β-carophyllene using various oxidizing agents such as m-chloroperbenzoic acid, hydrogen peroxide, or ozone. The reaction yields 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide as the major product. The purity of the product can be improved by using column chromatography.
Eigenschaften
CAS-Nummer |
14398-32-4 |
|---|---|
Produktname |
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane |
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2-methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H24O2/c1-12-6-5-8-14(2,3)13(12)7-9-15(4)16-10-11-17-15/h7,9H,5-6,8,10-11H2,1-4H3 |
InChI-Schlüssel |
DTBQZKSNLYLNEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C |
Synonyme |
2-Methyl-2-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethenyl]-1,3-diox olane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





